Quinamine

描述

Quinamine is a natural product found in Cinchona calisaya, Cinchona pubescens, and Ciliosemina pedunculata with data available.

科学研究应用

Biological Activities

Quinamine exhibits significant biological properties, particularly in the context of antimalarial activity. Research indicates that this compound may interfere with the metabolic processes of malaria-causing parasites such as Plasmodium falciparum. This mechanism is believed to involve the inhibition of heme detoxification pathways, leading to the accumulation of toxic heme within the parasite.

| Compound | Antimalarial Activity | Unique Features |

|---|---|---|

| This compound | Yes | Structural derivative of quinine |

| Quinine | Yes | First isolated from cinchona bark |

| Quinidine | Moderate | Enantiomer of quinine |

| Cinchonidine | Moderate | Used as a chiral catalyst |

Synthetic Applications

This compound's structural features enable its use as a chiral catalyst in asymmetric synthesis. It has been employed in various reactions, enhancing reaction selectivity and yielding enantiomerically enriched compounds. The ability to form complexes with metal ions further enhances its utility in catalysis and material science.

Key Reactions Involving this compound

- Asymmetric Synthesis : this compound is utilized in reactions such as Aldol reactions, Mannich reactions, and Michael additions.

- Coordination Chemistry : Its capability to form complexes with metal ions allows for diverse applications in catalysis.

Case Studies and Research Findings

- Antimalarial Mechanism : A study demonstrated that this compound's interference with Plasmodium falciparum metabolic processes could be leveraged for developing new antimalarial therapies. By understanding its mechanism of action, researchers aim to enhance its efficacy against resistant strains.

- Chiral Catalysis : this compound has shown promise as a chiral catalyst in various asymmetric reactions. For instance, it has been successfully used in the synthesis of complex organic molecules with high enantioselectivity, making it a valuable tool in organic synthesis .

- Coordination Complexes : Research into this compound's interactions with metal ions has revealed potential applications in material science and catalysis. Its ability to form stable complexes enhances its role in facilitating various chemical reactions.

Summary of Findings

This compound's unique combination of structural features and biological activities distinguishes it from related compounds. Its applications span medicinal chemistry—particularly in antimalarial drug development—and organic synthesis as a chiral catalyst. The ongoing research into its properties and potential uses continues to reveal new avenues for application.

常见问题

Basic Research Questions

Q. What are the key chemical properties of Quinamine that influence its role as an organocatalyst?

- Methodological Answer : Investigate this compound's solubility, stereochemical stability, and hydrogen-bonding capacity using techniques like NMR spectroscopy (to confirm stereochemistry) and computational modeling (e.g., DFT calculations to map electron density). Compare its catalytic efficiency with structurally similar organocatalysts under identical reaction conditions (e.g., solvent polarity, temperature) to isolate property-specific effects .

Q. What established protocols exist for synthesizing this compound derivatives, and how do reaction conditions impact yield?

- Methodological Answer : Review literature for documented synthesis routes, such as the reaction of enaminones with (S)-Quinamine·3HCl in EtOH/AcOH ( ). Design a factorial experiment to test variables like solvent (EtOH vs. THF), catalyst loading (5–20 mol%), and reaction time (12–48 hours). Analyze yields via HPLC and characterize products using mass spectrometry and X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize this compound's catalytic efficiency in asymmetric synthesis while minimizing side reactions?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, and substrate stoichiometry). Employ kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry and correlate with computational docking studies to refine transition-state models .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different studies?

- Methodological Answer : Conduct meta-analysis of published data to identify confounding variables (e.g., trace moisture in solvents, substrate purity). Replicate conflicting experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use control experiments (e.g., omitting this compound) to isolate its role in catalytic cycles .

Q. How does this compound's stereochemistry affect its interaction with chiral substrates in multicomponent reactions?

- Methodological Answer : Synthesize both (R)- and (S)-Quinamine enantiomers and compare their catalytic performance in stereoselective reactions (e.g., aldol condensations). Use NOESY NMR and circular dichroism (CD) to study substrate-catalyst binding modes. Correlate findings with molecular dynamics simulations to predict enantioselectivity trends .

Q. What advanced analytical techniques are critical for characterizing this compound’s reaction intermediates?

- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates. Use high-resolution mass spectrometry (HRMS) for exact mass determination of unstable species. Pair with stopped-flow NMR to capture kinetic data on intermediate formation/decay .

Q. Data Analysis & Interpretation

Q. How should researchers design experiments to distinguish between this compound’s catalytic and stoichiometric roles in a reaction?

- Methodological Answer : Perform kinetic profiling by varying this compound concentration while monitoring reaction progress (e.g., via GC or UV-Vis). If rate depends linearly on catalyst loading, it suggests a catalytic mechanism. Use poisoning experiments (e.g., adding a catalyst inhibitor) to confirm turnover .

Q. What statistical approaches are suitable for analyzing variability in this compound’s catalytic performance across replicate trials?

- Methodological Answer : Apply ANOVA to assess significance of experimental variables (e.g., temperature, solvent). Use principal component analysis (PCA) to identify clusters of high/low efficiency conditions. Report confidence intervals (95%) for yield and ee data to quantify uncertainty .

Q. Experimental Design & Validation

Q. How can researchers validate the reproducibility of this compound-mediated reactions in different laboratory settings?

- Methodological Answer : Collaborate with independent labs to perform round-robin testing using standardized protocols (e.g., predefined substrate ratios, reaction vessels). Share raw data (e.g., chromatograms, spectra) via open-access platforms for cross-validation. Document environmental factors (e.g., humidity, lighting) that might introduce variability .

Q. What criteria should guide the selection of control experiments in this compound mechanistic studies?

- Methodological Answer : Include (1) blank reactions (no catalyst), (2) scrambled stereochemistry controls (e.g., using racemic this compound), and (3) isotope labeling (e.g., deuterated substrates) to track proton transfer steps. Compare results with theoretical mechanisms derived from computational studies (e.g., DFT) .

属性

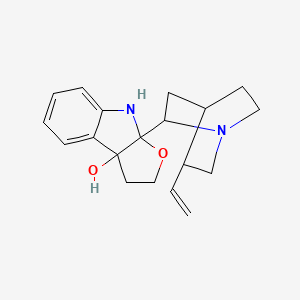

IUPAC Name |

3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNKTVLUDWIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871638 | |

| Record name | 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77549-88-3, 464-85-7 | |

| Record name | 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。